molecular formula C10H11BrN2O2 B13705638 Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate

Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate

Cat. No.: B13705638
M. Wt: 271.11 g/mol
InChI Key: QXTOURHVIWUYNY-UHFFFAOYSA-N
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Description

Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a bromo substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-6-bromo-3-pyridinecarboxylic acid and ethyl acrylate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Reaction Mechanism: The carboxylic acid group of 4-amino-6-bromo-3-pyridinecarboxylic acid reacts with ethyl acrylate to form the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromo substituent can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the bromo group may produce azido or thiol-substituted compounds.

Scientific Research Applications

Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate involves its interaction with specific molecular targets. The amino and bromo substituents on the pyridine ring allow the compound to bind to enzymes and receptors, modulating their activity. The ethyl ester group may also play a role in enhancing the compound’s bioavailability and stability.

Comparison with Similar Compounds

Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate can be compared with other pyridine derivatives, such as:

    Ethyl (E)-3-(4-Amino-3-pyridyl)acrylate: Lacks the bromo substituent, which may affect its reactivity and binding properties.

    Ethyl (E)-3-(4-Nitro-6-bromo-3-pyridyl)acrylate: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.

    Ethyl (E)-3-(4-Amino-6-chloro-3-pyridyl)acrylate: Has a chloro substituent instead of a bromo substituent, which may influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

ethyl 3-(4-amino-6-bromopyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C10H11BrN2O2/c1-2-15-10(14)4-3-7-6-13-9(11)5-8(7)12/h3-6H,2H2,1H3,(H2,12,13)

InChI Key

QXTOURHVIWUYNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CN=C(C=C1N)Br

Origin of Product

United States

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